

# A Comprehensive Technical Guide to Verubulin (MPC-6827): A Novel Tubulin Inhibitor

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## Compound of Interest

Compound Name: Tubulin inhibitor 31

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## Executive Summary

Verubulin, also known as MPC-6827, is a potent, orally bioavailable, small-molecule inhibitor of tubulin polymerization.<sup>[1][2]</sup> It belongs to the quinazoline class of compounds and exerts its anticancer effects by binding to the colchicine site on  $\beta$ -tubulin, leading to microtubule destabilization, cell cycle arrest, and apoptosis.<sup>[3][4][5]</sup> A key feature of Verubulin is its ability to circumvent multi-drug resistance (MDR) mechanisms, as it is not a substrate for common efflux pumps like P-glycoprotein (Pgp-1), MRP-1, and BCRP-1.<sup>[4][5][6]</sup> Furthermore, it has demonstrated the ability to cross the blood-brain barrier, making it a candidate for treating brain malignancies.<sup>[1]</sup> This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological activity of Verubulin, complete with detailed experimental protocols and data.

## Discovery and Rationale

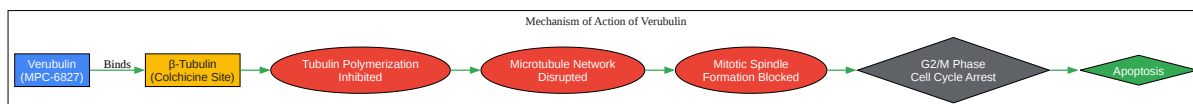
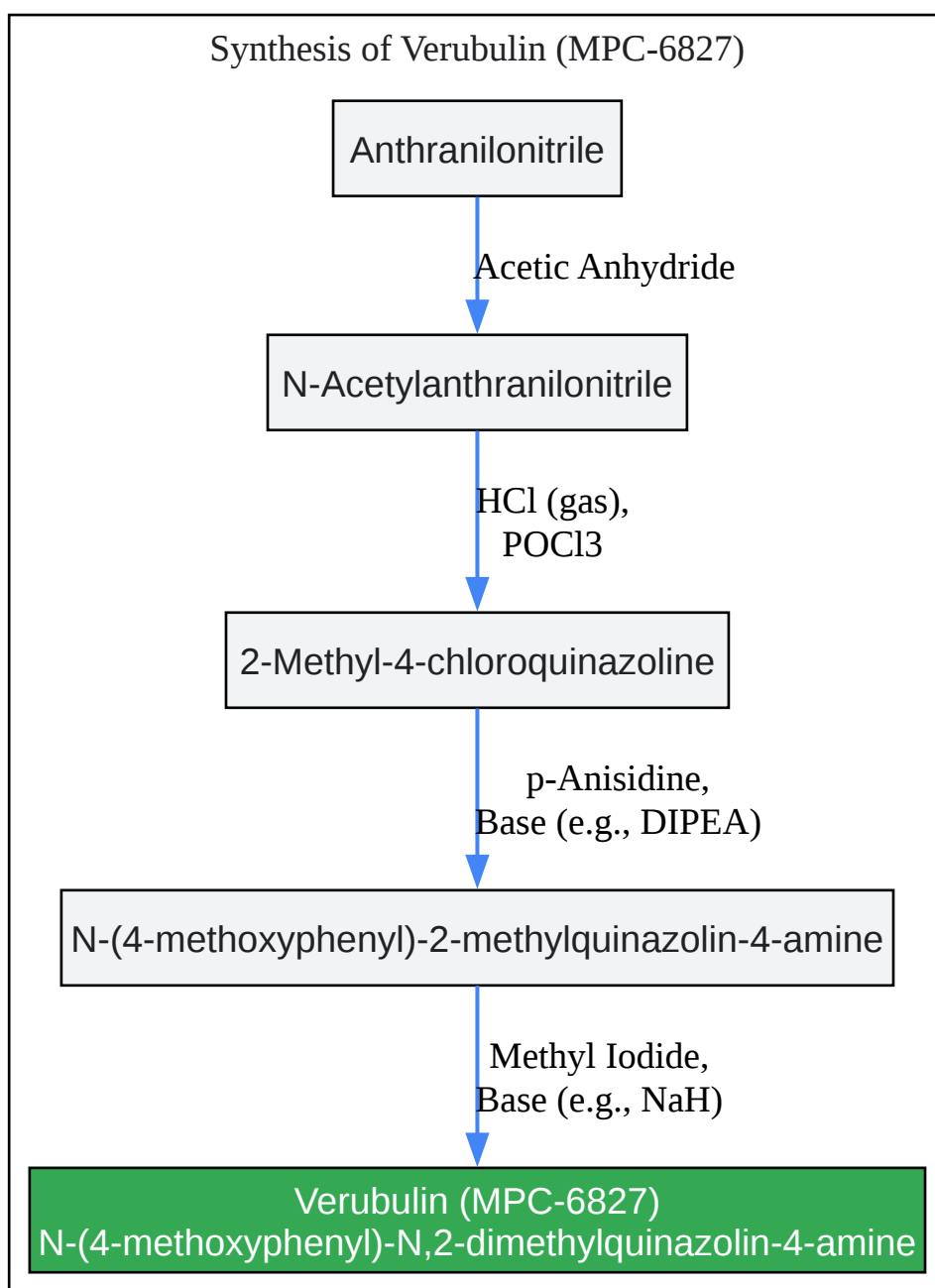
Verubulin (MPC-6827) was identified through an extensive medicinal chemistry program that originated from a cell-based, high-throughput screen designed to find potent inducers of apoptosis.<sup>[4][6]</sup> The initial lead compound, a 4-arylaminquinazoline, showed pro-apoptotic activity at low nanomolar concentrations across a wide range of cancer cell lines.<sup>[4][6]</sup> Subsequent structure-activity relationship (SAR) studies led to the optimization of this scaffold, culminating in the discovery of Verubulin as a highly potent mitotic inhibitor with a broad spectrum of antitumor activity.<sup>[4][5]</sup> The rationale for its development was to identify a novel

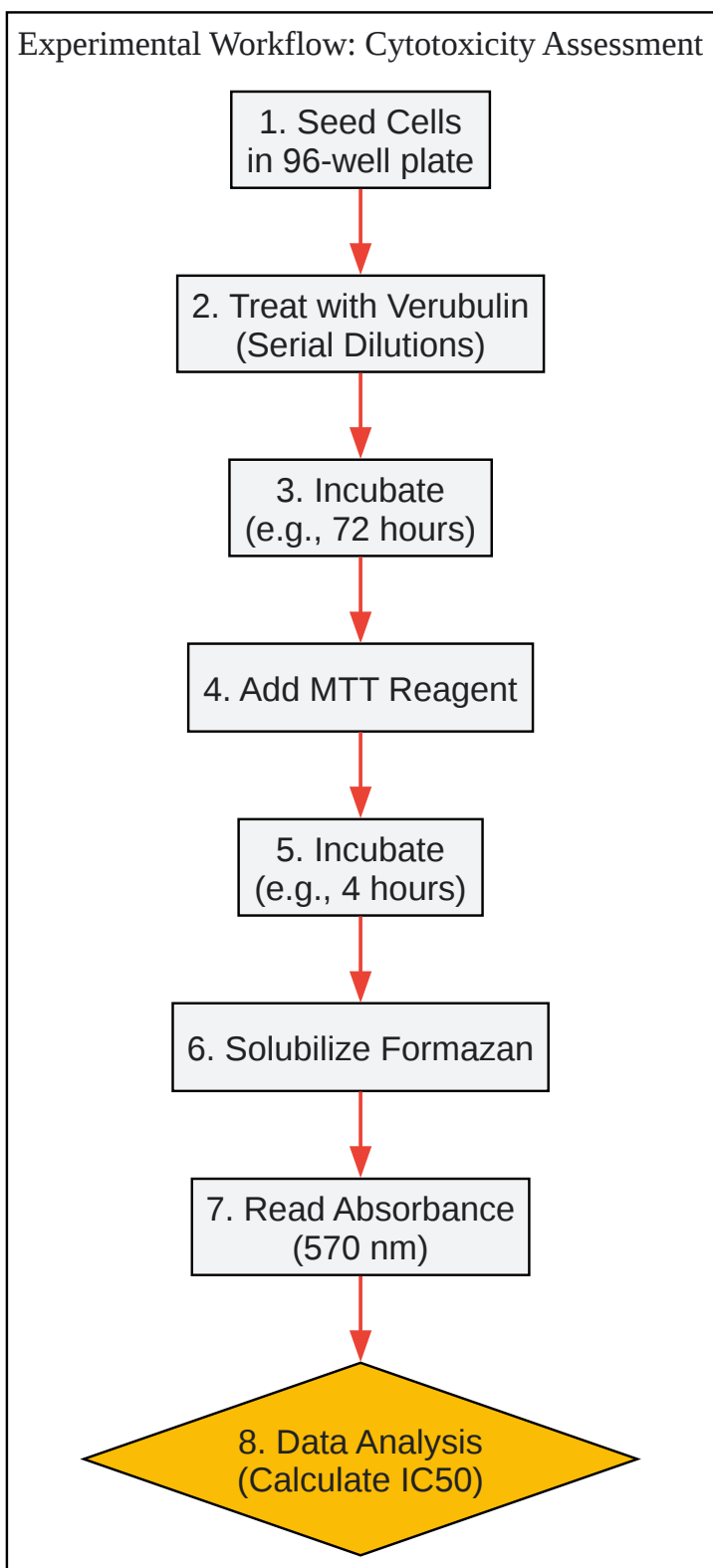
microtubule-targeting agent with a distinct profile from taxanes and vinca alkaloids, specifically one that could overcome the common clinical challenge of multi-drug resistance.[5]

## Chemical Synthesis

The synthesis of Verubulin involves the construction of the core 2-methyl-4-aminoquinazoline ring system followed by N-alkylation and N-arylation. While the exact proprietary synthesis route is not fully detailed in the public domain, a representative synthesis can be conceptualized based on established quinazoline chemistry. A plausible synthetic workflow is outlined below.

## Synthesis of Verubulin (MPC-6827)





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